N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-26(24,25)22-17-8-9-18(22)13-15(12-17)20-19(23)14-4-6-16(7-5-14)21-10-2-3-11-21/h2-7,10-11,15,17-18H,8-9,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTULALMSULECBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:
Formation of the Bicyclic Core: This involves a Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic structure.
Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the bicyclic core using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound shares structural similarities with other 8-azabicyclo[3.2.1]octane derivatives, particularly in the bicyclic core and sulfonyl/amide functionalization. Below is a detailed comparison with three closely related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous compounds.
Structural Differences and Implications
Benzamide Substituents: The target compound features a 1H-pyrrol-1-yl group, which provides a planar aromatic system for π-π interactions.
Sulfonyl vs. Alkyl Modifications :
- The methylsulfonyl group in the target compound and analogs contributes to polarity and metabolic stability compared to the 3-fluorophenylmethyl group in , which may increase off-target interactions due to hydrophobicity.
Molecular Weight and Drug-Likeness: The target compound (~402.47 g/mol) and the pyridin-2-yloxy analog (~401.48 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol). The pyridazinone derivative (340.40 g/mol) may exhibit better pharmacokinetics due to lower molecular weight.
Pharmacological and Biochemical Considerations
- Binding Affinity: The pyrrole ring in the target compound may favor interactions with aromatic residues in enzyme active sites or receptor pockets, whereas the pyridazinone group in could engage in stronger hydrogen bonding with polar residues.
- Solubility : The methylsulfonyl group improves aqueous solubility compared to alkyl-substituted analogs like , which may require formulation adjustments for in vivo studies.
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, suggesting that the target compound and analogs may have longer half-lives than the fluorophenyl-containing compound .
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound contains a bicyclic structure known as 8-azabicyclo[3.2.1]octane, modified with a methylsulfonyl group and a benzamide moiety, which may influence its pharmacological properties.
- Molecular Formula : C₁₃H₁₉N₃O₃S
- Molecular Weight : Approximately 287.36 g/mol
- Structural Features :
- Bicyclic framework
- Presence of sulfonamide and amide functionalities
The biological activity of this compound can be attributed to the interactions of its functional groups with biological targets. The sulfonamide group can participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding.
Pharmacological Applications
Research indicates that this compound may exhibit:
- Anti-inflammatory properties : The structural modifications enhance its ability to modulate inflammatory pathways.
- Neuropharmacological effects : Its similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.
Case Studies
- Zebrafish Embryo Toxicity Study :
- In Vitro Activity :
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)pivalamide | Bicyclic amine | Lacks sulfonyl group | Potential neuroactivity |
| N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-amine) | Amine derivative | Basic bicyclic framework | Neuroactive properties |
| N-(4-(1H-pyrrol-1-yl)benzamide) | Benzamide derivative | Contains a pyrrole ring | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
